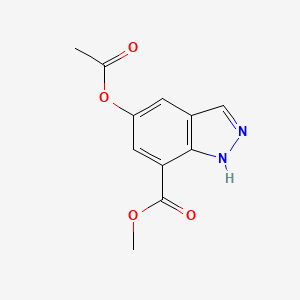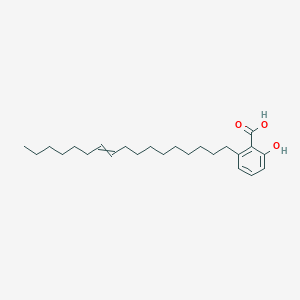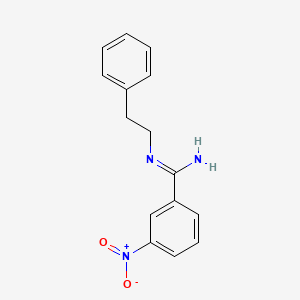![molecular formula C22H18N2O3 B12465897 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of an amino group and a phenyl ring substituted with a dimethylphenoxy group makes this compound unique and potentially useful in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and can be completed relatively quickly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of transition-metal-catalyzed reactions and organocatalytic methods can enhance the efficiency and yield of the production process . These methods are robust and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phenyl groups can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups and properties .
Scientific Research Applications
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione: These derivatives are studied for their herbicidal activity.
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: Another compound in the phthalimide class with similar structural features.
Uniqueness
5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-8-18(10-14(13)2)27-17-5-3-4-16(12-17)24-21(25)19-9-7-15(23)11-20(19)22(24)26/h3-12H,23H2,1-2H3 |
InChI Key |
IEAPRXIDPMRHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12465826.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)


![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)


![3-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465890.png)
![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
